molecular formula C19H20N2O4 B499032 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid CAS No. 1022924-59-9

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid

Cat. No.: B499032
CAS No.: 1022924-59-9
M. Wt: 340.4g/mol
InChI Key: QMXLVXPZJKDIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxyphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring and the phenoxyphenyl group. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the reaction of the piperazine derivative with a phenoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or nitro groups on the phenoxyphenyl ring.

Scientific Research Applications

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: Similar structure but lacks the piperazine ring.

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

    Phenylacetic Acid Derivatives: Compounds with similar acetic acid moieties but different aromatic groups.

Uniqueness

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid is unique due to the combination of the piperazine ring, phenoxyphenyl group, and acetic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(23)12-17-19(24)20-9-10-21(17)13-14-5-4-8-16(11-14)25-15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXLVXPZJKDIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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